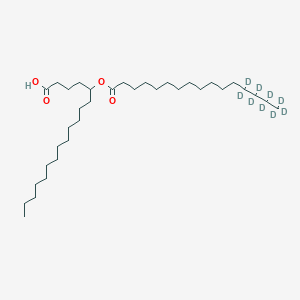

5-PAHSA-d9

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C34H66O4 |

|---|---|

Peso molecular |

547.9 g/mol |

Nombre IUPAC |

5-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)octadecanoic acid |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2 |

Clave InChI |

QBGKCWKQYJQHJX-NPNXCVMYSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

what is 5-PAHSA-d9 and its role in metabolic research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-PAHSA-d9, its non-deuterated counterpart 5-PAHSA, and their roles in metabolic research. It covers the fundamental properties, biological functions, and detailed experimental methodologies relevant to the study of these molecules.

Introduction to 5-PAHSA and the Role of this compound

5-palmitic acid-hydroxy stearic acid (5-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1] These lipokines are increasingly recognized for their role in connecting glucose and lipid metabolism.[2][3]

This compound is the deuterated form of 5-PAHSA, containing nine deuterium atoms. Its primary and critical role in metabolic research is as an internal standard for the accurate quantification of endogenous 5-PAHSA levels in biological samples using mass spectrometry.[1][4] Stable isotope-labeled internal standards like this compound are essential in liquid chromatography-mass spectrometry (LC-MS) based metabolomics to correct for variability in sample extraction, injection volume, and ionization efficiency, thereby ensuring precise and reliable measurements.[1][5][6][7]

The Role of 5-PAHSA in Metabolic Regulation

5-PAHSA is a bioactive lipid that modulates several key metabolic pathways. Its effects are complex and can be influenced by the specific metabolic state of the organism or cell.

Glucose and Lipid Metabolism

5-PAHSA plays a pivotal role in the interplay between glucose and lipid metabolism. In adipocytes, it primes the cells for glucose utilization, leading to an increase in glucose uptake.[2] However, instead of promoting lipid storage, 5-PAHSA directs glucose metabolism towards de novo lipogenesis (DNL) while impeding triacylglycerol (TAG) synthesis.[2][3] This suggests a role in promoting energy expenditure and lipid remodeling rather than lipid accumulation.[8] Some studies have shown that chronic treatment with 5-PAHSA can improve glucose tolerance and insulin sensitivity in mice.[9][10] However, the beneficial effects of PAHSAs on glucose homeostasis in diet-induced obese mice may be dependent on the gut microbiota.[11] It is also important to note that high glucose concentrations have been shown to impair the positive effects of 5-PAHSA.[12]

Autophagy and Neuroprotection

Beyond its role in glucose and lipid metabolism, 5-PAHSA has been shown to have neuroprotective effects. It can enhance autophagy, a cellular process for clearing damaged components, by inhibiting the phosphorylation of the m-TOR-ULK1 pathway.[13] This mechanism suggests a potential therapeutic role for 5-PAHSA in conditions associated with impaired autophagy, such as diabetic-related neurodegeneration.[13]

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative effects of 5-PAHSA treatment as described in the literature.

| Metabolic Parameter | Model System | Effect of 5-PAHSA Treatment | Reference |

| Glucose Uptake | 3T3-L1 Adipocytes | Increased | [2][12] |

| De Novo Lipogenesis (DNL) | Adipocytes | Increased | [2][8] |

| Triacylglycerol (TAG) Synthesis | Adipocytes | Impeded | [2][3] |

| Insulin Sensitivity | HFD-fed Mice | Improved | [9][10] |

| Glucose Tolerance | HFD-fed Mice | Improved | [9][10] |

| ox-LDL Levels | DB/DB Mice | Decreased | [13] |

| m-TOR Phosphorylation | PC12 Cells & DB/DB Mice | Suppressed | [13] |

| ULK-1 Phosphorylation | PC12 Cells & DB/DB Mice | Suppressed | [13] |

| Autophagy | PC12 Cells | Enhanced | [13] |

Signaling Pathways and Experimental Workflows

5-PAHSA Signaling Pathway in Autophagy Regulation

Caption: 5-PAHSA promotes autophagy by inhibiting mTOR and ULK1 phosphorylation.

Experimental Workflow for LC-MS Quantification of 5-PAHSA

Caption: Workflow for quantifying 5-PAHSA using this compound as an internal standard.

Experimental Protocols

Quantification of 5-PAHSA in Biological Samples using LC-MS/MS with this compound

This protocol provides a general framework for the quantification of 5-PAHSA. Specific parameters may require optimization based on the sample type and instrumentation.

1. Materials and Reagents:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound internal standard solution (concentration to be optimized)

-

Chloroform, Methanol, Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation:

-

Thaw biological samples on ice.

-

To a known amount of sample (e.g., 100 µL of plasma or 50 mg of tissue homogenate), add a pre-determined amount of this compound internal standard solution.

-

Perform lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction with chloroform and methanol.

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Collect the organic (lower) phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

For cleaner samples, the dried extract can be reconstituted and further purified using Solid Phase Extraction (SPE).

3. LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., 90:10 methanol:chloroform).

-

Inject the sample into the LC-MS/MS system.

-

Liquid Chromatography: Use a C18 reverse-phase column to separate 5-PAHSA from other lipids. The gradient and mobile phases should be optimized for the separation of FAHFAs.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 5-PAHSA and this compound.

4. Data Analysis:

-

Integrate the peak areas for the MRM transitions of both 5-PAHSA and this compound.

-

Calculate the ratio of the peak area of endogenous 5-PAHSA to the peak area of the this compound internal standard.

-

Quantify the amount of 5-PAHSA in the original sample by comparing this ratio to a standard curve generated with known amounts of 5-PAHSA and a fixed amount of this compound.

In Vitro Treatment of 3T3-L1 Adipocytes with 5-PAHSA

This protocol describes the treatment of differentiated 3T3-L1 adipocytes to study the effects of 5-PAHSA on cellular metabolism.

1. Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS).

-

Induce differentiation into mature adipocytes using a standard cocktail containing insulin, dexamethasone, and IBMX.

-

Maintain mature adipocytes in DMEM with 10% FBS and insulin for 7-10 days post-differentiation.

2. 5-PAHSA Treatment:

-

Prepare a stock solution of 5-PAHSA in a suitable solvent (e.g., DMSO or ethanol).

-

On the day of the experiment, dilute the 5-PAHSA stock solution in serum-free DMEM to the desired final concentration (e.g., 10-50 µM).

-

Wash the differentiated 3T3-L1 adipocytes with PBS.

-

Incubate the cells with the 5-PAHSA-containing medium for the desired time period (e.g., 2-24 hours), depending on the specific endpoint being measured.

-

Include a vehicle control (medium with the same concentration of the solvent used for the 5-PAHSA stock) in all experiments.

3. Downstream Analysis:

-

Glucose Uptake Assay: After treatment, measure glucose uptake using a fluorescent or radioactive glucose analog (e.g., 2-NBDG or [3H]-2-deoxyglucose).

-

Gene Expression Analysis: Extract RNA and perform qRT-PCR to analyze the expression of genes involved in metabolism and inflammation.

-

Western Blotting: Prepare cell lysates and perform western blotting to analyze the phosphorylation status of key signaling proteins (e.g., mTOR, ULK1, Akt).

-

Lipidomics: Extract lipids and analyze the lipid profile using LC-MS/MS to assess changes in lipid composition.

References

- 1. d-nb.info [d-nb.info]

- 2. Lipokine 5-PAHSA Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. High Glucose Concentration Impairs 5-PAHSA Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel palmitic acid hydroxy stearic acid (5-PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m-TOR-ULK1 pathway and regulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-PAHSA-d9 as a Deuterated Lipid Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-palmitic acid hydroxy stearic acid-d9 (5-PAHSA-d9), a deuterated lipid standard essential for the accurate quantification of the bioactive lipid 5-PAHSA. As a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, 5-PAHSA is implicated in various physiological processes, including metabolic regulation and neuroprotection, making its precise measurement critical in research and drug development.

Introduction to 5-PAHSA and the Importance of Deuterated Standards

5-PAHSA is an endogenous lipid that has garnered significant attention for its potential therapeutic effects. It belongs to a class of lipids known as branched fatty acid esters of hydroxy fatty acids (FAHFAs), which have been shown to have anti-diabetic and anti-inflammatory properties.[1] Specifically, 5-PAHSA has been found to play a neuroprotective role by enhancing autophagy and suppressing oxidative stress. Given its low endogenous concentrations and the presence of numerous structural isomers, accurate quantification of 5-PAHSA in biological matrices is a significant analytical challenge.

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry.[2][3] By incorporating a known amount of the deuterated standard into a sample, variations arising from sample preparation, extraction, and instrument response can be normalized, leading to highly accurate and precise quantification of the endogenous analyte.[4][5][6] this compound, being chemically identical to its non-deuterated counterpart, co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer, making it an ideal internal standard.

Quantitative Data for this compound

For its effective use as an internal standard, the quality and characterization of this compound are paramount. The following table summarizes the typical product specifications for commercially available this compound.

| Parameter | Specification | Source |

| Chemical Name | 5-[((13,13,14,14,15,15,16,16,16-d9)palmitoyl)hydroxy]-stearic acid | |

| Molecular Formula | C₃₄H₅₇D₉O₄ | |

| Molecular Weight | 547.94 g/mol | |

| Purity | >99% (by TLC) | |

| Deuterated Forms | ≥99% (d₁-d₃₁) | [7] |

| Formulation | A solution in chloroform or methyl acetate | [7] |

| Storage Temperature | -20°C | |

| Stability | ≥ 2 years at -20°C | [7][8] |

Experimental Protocols for Quantification of 5-PAHSA using this compound

The following is a detailed methodology for the quantification of 5-PAHSA in biological samples, such as plasma or tissue homogenates, using this compound as an internal standard. This protocol is a synthesis of established methods for FAHFA analysis.

Sample Preparation and Lipid Extraction

-

Sample Thawing and Homogenization:

-

Thaw frozen plasma or serum samples on ice to minimize degradation.

-

For tissue samples, keep them frozen on dry ice and homogenize in a pre-chilled tissue grinder with ice-cold PBS.

-

-

Internal Standard Spiking:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform or methanol).

-

Add a known amount of the this compound internal standard to each sample. The amount should be optimized to be within the linear range of the assay and ideally within an order of magnitude of the expected endogenous 5-PAHSA concentration.[1]

-

-

Lipid Extraction (Bligh-Dyer Method):

-

To the sample containing the internal standard, add chloroform and methanol in a ratio that results in a single-phase mixture (e.g., 1:2:0.8 v/v/v sample:methanol:chloroform).

-

Vortex thoroughly and incubate at room temperature.

-

Induce phase separation by adding chloroform and water, resulting in a final ratio of 1:1:0.9 (v/v/v) chloroform:methanol:water.

-

Centrifuge to separate the layers. The lower organic phase contains the lipids.

-

Carefully collect the lower organic phase and dry it under a stream of nitrogen.

-

Solid-Phase Extraction (SPE) for FAHFA Enrichment

-

SPE Cartridge Conditioning:

-

Use a silica-based SPE cartridge.

-

Condition the cartridge by washing with hexane.

-

-

Sample Loading and Elution:

-

Reconstitute the dried lipid extract in a small volume of hexane.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) to elute neutral lipids like triglycerides and cholesterol esters.[9]

-

Elute the FAHFA fraction, including 5-PAHSA and this compound, with a more polar solvent, such as ethyl acetate.[9]

-

Dry the eluted fraction under nitrogen.

-

LC-MS/MS Analysis

-

Sample Reconstitution:

-

Reconstitute the dried, enriched FAHFA fraction in the LC-MS mobile phase, typically a mixture of methanol and water with additives like ammonium hydroxide or ammonium acetate to improve ionization.[1]

-

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of 5-PAHSA and this compound.[1] The precursor-to-product ion transitions should be optimized for your instrument.

-

The following table provides example LC-MS/MS parameters for PAHSA analysis.

| Parameter | Setting |

| LC Column | C18 reversed-phase (e.g., Luna C18(2), 3 µm, 250 x 2.0 mm)[1] |

| Mobile Phase A | Water with 0.01% ammonium hydroxide and 5 mM ammonium acetate |

| Mobile Phase B | Methanol with 0.01% ammonium hydroxide and 5 mM ammonium acetate |

| Flow Rate | 0.2 mL/min[1] |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[9] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (5-PAHSA) | m/z 537 -> 255 (quantifier), 537 -> 281, 537 -> 299 (qualifiers)[1] |

| MRM Transition (this compound) | m/z 546 -> 264 (or other appropriate fragment) |

Data Analysis and Quantification

-

Calibration Curve:

-

Prepare a series of calibration standards containing known concentrations of non-deuterated 5-PAHSA and a fixed concentration of this compound.

-

Analyze the calibration standards using the same LC-MS/MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of 5-PAHSA to the peak area of this compound against the concentration of 5-PAHSA.

-

-

Quantification of 5-PAHSA in Samples:

-

Determine the peak area ratio of endogenous 5-PAHSA to the this compound internal standard in the biological samples.

-

Calculate the concentration of 5-PAHSA in the samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways and Experimental Workflows

5-PAHSA Signaling Pathways

5-PAHSA has been shown to modulate key cellular signaling pathways involved in metabolism and cell survival.

Caption: Signaling pathways modulated by 5-PAHSA.

Experimental Workflow for 5-PAHSA Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying endogenous 5-PAHSA using this compound.

Caption: Workflow for 5-PAHSA quantification.

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics and drug development. Its use as an internal standard enables the accurate and precise quantification of the bioactive lipid 5-PAHSA, which is crucial for understanding its physiological roles and therapeutic potential. By following a robust and well-validated experimental protocol, from sample preparation to LC-MS/MS analysis and data interpretation, researchers can obtain reliable quantitative data to advance their studies into the diverse biological functions of FAHFAs.

References

- 1. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. netascientific.com [netascientific.com]

- 9. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 5-PAHSA Lipokine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids, termed "lipokines," that have garnered significant attention for their beneficial metabolic and anti-inflammatory properties. Among these, 5-hydroxystearic acid (5-PAHSA) has been a key focus of research. This document provides a comprehensive technical overview of the known mechanisms of action for 5-PAHSA. It details its interaction with cell surface receptors, its influence on critical intracellular signaling pathways, and its resulting physiological effects on glucose homeostasis, lipid metabolism, and inflammation. The information presented herein is synthesized from multiple studies to provide a detailed resource for researchers and professionals in the field of drug development.

Introduction: The Emergence of PAHSAs as Bioactive Lipids

Discovered in 2014, fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of lipids synthesized in mammalian tissues that exhibit potent anti-diabetic and anti-inflammatory effects.[1] These molecules consist of a fatty acid, such as palmitic acid, esterified to a hydroxy fatty acid, like hydroxystearic acid.[1] The position of the ester bond defines the specific regioisomer, such as 5-PAHSA or 9-PAHSA.[1][2]

Levels of several PAHSA isomers, including 5-PAHSA, are found to be reduced in the serum and adipose tissue of insulin-resistant humans and mice, and their levels correlate positively with insulin sensitivity.[3][4] Administration of 5-PAHSA has been shown to improve glucose tolerance and insulin sensitivity in various preclinical models, making its mechanism of action a critical area of investigation for potential therapeutic applications.[3][4]

Core Mechanism of Action: Receptor Binding and Intracellular Signaling

The biological effects of 5-PAHSA are initiated by its interaction with specific G-protein coupled receptors (GPCRs) on the cell surface, which triggers a cascade of downstream signaling events.

Current research indicates that 5-PAHSA primarily exerts its effects through the activation of GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).[4][5][6] Some studies also suggest a potential role for GPR40 (FFAR1).[2][7] Upon binding, these receptors initiate intracellular signaling cascades that mediate the diverse effects of 5-PAHSA.

2.2.1 Insulin Sensitivity and Glucose Metabolism

In metabolic tissues like adipocytes and hepatocytes, 5-PAHSA enhances insulin signaling. It has been shown to increase the phosphorylation of key proteins in the insulin signaling pathway, such as Insulin Receptor Substrate 1 (IRS1) and Akt (Protein Kinase B).[4] This leads to the translocation of GLUT4 glucose transporters to the cell membrane, thereby increasing glucose uptake from the bloodstream.[4][6]

2.2.2 Regulation of Lipid Metabolism via AMPK

Under normal glucose conditions, 5-PAHSA activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][8] This activation leads to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), which in turn reduces fatty acid synthesis (lipogenesis) and promotes fatty acid oxidation.[4][8] However, this beneficial effect is context-dependent. In high-glucose environments, the positive effects of 5-PAHSA are abolished; AMPK activation is inhibited, leading to an upregulation of lipogenic genes like SREBP1c and FAS, and a subsequent accumulation of lipids.[4][8]

2.2.3 Anti-Inflammatory Signaling

5-PAHSA demonstrates anti-inflammatory properties, which are particularly relevant in the context of obesity-induced chronic low-grade inflammation.[1][9] Activation of GPR120 by 5-PAHSA can inhibit inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][8] This leads to a reduction in the production and release of pro-inflammatory cytokines.[9][10] However, similar to its metabolic effects, the anti-inflammatory action of 5-PAHSA can be impaired by high glucose conditions.[4][8]

2.2.4 Neuroprotective Autophagy Pathway

In neuronal cells, 5-PAHSA has been shown to exert neuroprotective effects by modulating autophagy.[11][12] It inhibits the phosphorylation of the mTOR-ULK1 pathway.[11][12] This inhibition activates autophagy, a cellular process for degrading and recycling damaged components, and reduces oxidative stress, thereby protecting cells under diabetic conditions.[11][12]

Quantitative Data Summary

The following tables summarize quantitative data from key in vivo and in vitro studies investigating the effects of 5-PAHSA.

Table 1: Summary of In Vivo Experimental Data

| Animal Model | 5-PAHSA Treatment | Key Finding | Reported Value / Effect | Citation |

|---|---|---|---|---|

| C57BL/6J Mice (Chow-fed) | 45 mg/kg, oral gavage for 3 days | Increased 5-PAHSA levels in eWAT | ~2-fold increase vs. vehicle | [2] |

| HFD-fed Mice | Acute oral dose | Improved glucose tolerance | Lowered basal glycemia and reduced glucose excursion | [4][6] |

| db/db Mice | 50 mg/kg or 150 mg/kg, oral gavage for 1 month | No improvement in glucose tolerance | Did not reduce blood glucose; promoted fatty liver | [4][6][8] |

| DSS-induced Colitis Mice | 10 mg/kg, oral gavage daily | Protection against colitis | Prevented weight loss, improved colitis scores | [9] |

| DB/DB Mice | Administration for 30 days | Effect on lipid metabolism | Significantly decreased ox-LDL (p < 0.0001) |[11][12] |

Table 2: Summary of In Vitro Experimental Data

| Cell Line | 5-PAHSA Treatment | Outcome Measured | Result | Citation |

|---|---|---|---|---|

| 3T3-L1 Adipocytes | 40 µmol/L for 3 days | Lipogenesis (²H₂O labeling) | Increased deuterium incorporation into TAGs | [2] |

| 3T3-L1 Adipocytes | Preincubation with 10 nmol/L | Lipolysis (Glycerol release) | Slightly enhanced forskolin-stimulated lipolysis | [2] |

| HepG2 & 3T3-L1 Cells | Treatment with 5-PAHSA | Insulin-stimulated glucose uptake | Significantly increased glucose uptake | [4][13] |

| HepG2 Cells (Normal Glucose) | Treatment with 5-PAHSA | Lipid Metabolism Markers | ↑ p-AMPK, ↑ p-ACC, ↓ SREBP1c, ↓ FAS | [4][8] |

| HepG2 Cells (High Glucose) | Treatment with 5-PAHSA | Lipid Metabolism Markers | Abolished positive effects; ↓ p-AMPK, ↑ SREBP1c | [4][8] |

| PC12 Cells (Diabetic conditions) | Treatment for 24h | Autophagy & Oxidative Stress | ↑ Autophagy (p < 0.05), ↓ ROS concentration |[11][12] |

Detailed Experimental Protocols

This section outlines the methodologies used in key studies to investigate the mechanism of 5-PAHSA.

-

Objective: To assess the effect of 5-PAHSA on de novo lipogenesis (DNL) in white adipose tissue (WAT) during cold exposure.[2]

-

Animal Model: 2-month-old male C57BL/6J mice on a standard chow diet.[2]

-

Acclimation: Mice were housed at thermoneutrality (30°C) for 1 week.[2]

-

Experimental Groups:

-

Thermoneutrality (30°C) + Vehicle

-

Thermoneutrality (30°C) + 5-PAHSA

-

Cold Exposure (6°C for 7 days) + Vehicle

-

Cold Exposure (6°C for 7 days) + 5-PAHSA[2]

-

-

Treatment: After 3 days of temperature intervention, subgroups received an oral gavage of 5-PAHSA (45 mg/kg) or vehicle (polyethylene glycol 400/TWEEN 80 formulation) for the remaining 4 days.[2]

-

Metabolic Labeling: Heavy water (²H₂O) was provided to trace the rate of DNL.[2]

-

Analysis: Epididymal WAT (eWAT) was collected to measure PAHSA levels and deuterium enrichment in triacylglycerols (TAGs) via LC-MS/MS.[2]

-

Objective: To investigate the influence of high glucose concentrations on 5-PAHSA's effects on hepatic lipid metabolism and inflammation.[4][8]

-

Induction of Insulin Resistance: Cells were treated with high insulin to induce a state of insulin resistance.[13]

-

Experimental Conditions: Insulin-resistant HepG2 cells were exposed to either normal glucose or high glucose media, with or without 5-PAHSA treatment.[4][8]

-

Analysis:

Controversies and Considerations

It is important to note that the literature on PAHSAs is not entirely uniform. Some studies have challenged the initial findings, reporting no significant improvement in glucose control in diet-induced obese mice after either acute or chronic treatment with 5-PAHSA or 9-PAHSA.[7][14] These discrepancies may arise from numerous methodological differences between studies, including:

-

Animal models and diets: Different mouse strains and compositions of high-fat diets can yield different results.[3]

-

Vehicle and dosage: The formulation used to deliver PAHSAs and the administered dose can drastically affect bioavailability and subsequent serum levels.[3]

-

Glucose challenge dose: The amount of glucose used in a glucose tolerance test can impact the ability to detect therapeutic improvements.[3]

-

Gut Microbiota: Recent evidence suggests that the beneficial metabolic effects of PAHSAs in diet-induced obese mice may depend on the gut microbiota.[15]

Furthermore, the negative effects observed in db/db mice, which are characterized by extreme hyperglycemia, suggest that the efficacy of 5-PAHSA may be limited in metabolic states with severely dysregulated glucose control.[4][8]

Conclusion

5-PAHSA is a bioactive lipokine with a complex mechanism of action that holds therapeutic promise for metabolic and inflammatory diseases. Its primary effects are mediated through GPCRs, leading to the modulation of key signaling pathways like the insulin, AMPK, and NF-κB pathways. These actions enhance insulin sensitivity, regulate lipid metabolism, and suppress inflammation. However, its efficacy is highly dependent on the metabolic context, particularly ambient glucose concentrations. The conflicting reports in the literature underscore the need for standardized protocols in future research. For drug development professionals, understanding these nuances is critical for identifying the appropriate patient populations and therapeutic windows for potential 5-PAHSA-based therapies.

References

- 1. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]

- 2. Lipokine 5-PAHSA Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High Glucose Concentration Impairs 5-PAHSA Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. High Glucose Concentration Impairs 5-PAHSA Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. A novel palmitic acid hydroxy stearic acid (5-PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m-TOR-ULK1 pathway and regulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel palmitic acid hydroxy stearic acid (5‐PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m‐TOR‐ULK1 pathway and regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

5-PAHSA: A Technical Guide on its Effects on Insulin Sensitivity and Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid-5-hydroxystearic acid (5-PAHSA) is an endogenous lipid molecule belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] First identified in the adipose tissue of insulin-sensitive mice, FAHFAs have emerged as a novel class of bioactive lipids with potential anti-diabetic and anti-inflammatory properties.[3][4] Levels of PAHSAs, including 5-PAHSA, are found to be lower in the serum and adipose tissue of insulin-resistant humans and correlate strongly with insulin sensitivity.[4][5][6] Administration of 5-PAHSA in animal models has been shown to lower blood glucose, improve glucose tolerance, and enhance insulin secretion.[4] However, the body of research is not without conflict, as some studies have reported no significant metabolic benefits.[1][2][7] This technical guide provides an in-depth overview of the current understanding of 5-PAHSA's effects on insulin sensitivity and glucose metabolism, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and discussing the methodological considerations that may explain the divergent findings.

Core Mechanisms of Action

5-PAHSA exerts its effects through multiple signaling pathways that converge to improve glucose homeostasis and insulin action. The primary mechanisms involve the activation of G-protein coupled receptors, modulation of the canonical insulin signaling cascade, and anti-inflammatory effects.

Signaling Pathways

-

GPR120 Activation: 5-PAHSA is an agonist for G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[4][8] In adipocytes, activation of GPR120 by 5-PAHSA is a key step that leads to enhanced insulin-stimulated glucose uptake.[4] This receptor is a known sensor for fatty acids and plays a role in mediating their anti-inflammatory and insulin-sensitizing effects.[9][10][11]

-

Insulin Signaling Cascade: 5-PAHSA treatment has been shown to positively modulate key proteins in the insulin signaling pathway. In HepG2 and 3T3-L1 cells, it increases the phosphorylation of Insulin Receptor Substrate 1 (IRS1) and Akt (at Ser473), which are critical for downstream effects on glucose transport.[1]

-

GLUT4 Translocation: A crucial outcome of enhanced insulin signaling is the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. 5-PAHSA treatment significantly promotes GLUT4 translocation in 3T3-L1 adipocytes, thereby increasing the capacity of the cell to take up glucose from the bloodstream.[1]

-

AMPK Pathway: Under normal glucose conditions, 5-PAHSA can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] However, studies have shown that high glucose concentrations can impair this effect by inhibiting AMPK phosphorylation.[1]

-

Anti-Inflammatory Effects: Chronic low-grade inflammation is a hallmark of insulin resistance. 5-PAHSA exhibits anti-inflammatory properties, in part by inhibiting the pro-inflammatory NF-κB (nuclear factor-kappa-B) signaling pathway.[1] This effect, however, can also be negated by hyperglycemic conditions.[1]

In Vitro Evidence: Cellular Models of Insulin Action

Studies using cultured cell lines, such as 3T3-L1 adipocytes and HepG2 hepatocytes, have provided foundational insights into the molecular effects of 5-PAHSA.

In these models, insulin resistance is often induced by treatment with high concentrations of insulin or pro-inflammatory cytokines like TNF-α.[1] 5-PAHSA has been shown to rescue impaired insulin-stimulated glucose uptake in these insulin-resistant cells.[1] It also enhances insulin signaling, evidenced by increased phosphorylation of Akt and IRS1, and promotes the translocation of GLUT4 to the cell surface.[1] However, it's noteworthy that some studies did not observe an effect of 5-PAHSA on glucose uptake in vitro, a discrepancy that may be related to the use of maximal insulin concentrations in those experiments, which would mask any insulin-sensitizing effects.[2][5]

Quantitative Data from In Vitro Studies

| Cell Line | Condition | Treatment | Outcome | Result | Reference |

| HepG2 | High Insulin-Induced IR | 5-PAHSA | Insulin-Stimulated Glucose Uptake | Rescued impaired uptake | [1] |

| 3T3-L1 | TNF-α-Induced IR | 5-PAHSA | GLUT4 Plasma Membrane Translocation | Significantly increased | [1] |

| 3T3-L1 | Insulin Resistance | 5-PAHSA | Akt phosphorylation (Ser473) | Increased | [1] |

| 3T3-L1 | Insulin Resistance | 5-PAHSA | IRS1 phosphorylation (Thr896) | Increased | [1] |

| PC12 | Diabetic Conditions | 5-PAHSA | Reactive Oxygen Species (ROS) | Significantly decreased | [12] |

| Human Islets | High Glucose (20 mM) | 5-PAHSA (20 µM) | Glucose-Stimulated Insulin Secretion | Augmented | [13] |

Experimental Protocols: In Vitro

1. Induction of Insulin Resistance in HepG2 Cells:

-

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Induction: To induce insulin resistance, cells are incubated with a high concentration of insulin (e.g., 100 nM) for 24 hours prior to experimentation.[1]

-

Treatment: Cells are then treated with 5-PAHSA at a specified concentration (e.g., 20 µM) for a designated time period (e.g., 24 hours) in the continued presence of high insulin.[1]

2. Glucose Uptake Assay (e.g., in 3T3-L1 Adipocytes):

-

Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

-

Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours in Krebs-Ringer bicarbonate buffer (KRB).

-

Insulin Stimulation: Cells are stimulated with a submaximal concentration of insulin (e.g., 1 nM) for 30 minutes at 37°C.

-

Glucose Uptake: The assay is initiated by adding a radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose, for a short period (e.g., 5-10 minutes).

-

Termination and Lysis: Uptake is terminated by washing the cells with ice-cold PBS. Cells are then lysed, and intracellular radioactivity is measured using a scintillation counter. Non-specific uptake is determined in the presence of cytochalasin B.

3. Western Blotting for Signaling Proteins:

-

Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 15 μg) are separated by SDS-PAGE and transferred to a PVDF membrane.[1]

-

Immunoblotting: Membranes are blocked and then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., Akt, IRS1).[1]

-

Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) system and quantified by densitometry.[1]

In Vivo Evidence: Animal Models of Metabolic Disease

The effects of 5-PAHSA have been extensively studied in various mouse models of insulin resistance and type 2 diabetes, primarily high-fat diet (HFD)-induced obese mice and genetically diabetic db/db mice.[1]

In HFD-fed mice, both acute and chronic administration of 5-PAHSA has been reported to improve glucose tolerance and enhance insulin sensitivity.[1][5][14] Chronic treatment can augment insulin-stimulated glucose uptake in glycolytic muscle and heart tissue and enhance the ability of insulin to suppress endogenous glucose production (EGP) by the liver.[14] One key mechanism for this hepatic effect appears to be the suppression of lipolysis in white adipose tissue (WAT), which reduces the flow of free fatty acids to the liver.[14]

However, results in the more severely diabetic db/db mouse model are less consistent. Some studies found that 5-PAHSA treatment did not improve glucose tolerance or lower blood glucose levels in these mice.[1] It has been hypothesized that the extreme hyperglycemia characteristic of db/db mice may impair the beneficial actions of 5-PAHSA, potentially by inhibiting the AMPK signaling pathway and promoting inflammation.[1]

Quantitative Data from In Vivo Studies

| Animal Model | Diet | Administration | Outcome | Result | Reference |

| HFD-fed Mice | High-Fat | Acute Oral Gavage | Glucose Tolerance (OGTT) | Improved; Reduced AUC | [1] |

| HFD-fed Mice | High-Fat | Chronic (minipump) | Insulin Sensitivity | Improved; 4.5-fold increase in GIR | [14] |

| HFD-fed Mice | High-Fat | Chronic (minipump) | Endogenous Glucose Production | Enhanced insulin-mediated suppression | [14] |

| db/db Mice | Chow | Chronic Oral Gavage (1 month) | Glucose Tolerance (OGTT) | No improvement | [1] |

| db/db Mice | Chow | Chronic Oral Gavage (1 month) | Blood Glucose Levels | No reduction | [1] |

| Chow-fed Mice | Chow | Chronic (minipump) | Insulin Sensitivity | Improved | [15] |

GIR: Glucose Infusion Rate during hyperinsulinemic-euglycemic clamp; AUC: Area Under the Curve.

Experimental Protocols: In Vivo

1. Animal Models and Treatment:

-

HFD Model: C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 12-20 weeks to induce obesity and insulin resistance.[1]

-

db/db Model: Leptin receptor-deficient db/db mice are used as a genetic model of severe type 2 diabetes.[1]

-

Administration: 5-PAHSA can be administered via:

-

Oral Gavage (Acute/Chronic): Doses ranging from 45 mg/kg to 150 mg/kg are typical. The vehicle is critical; formulations like polyethylene glycol 400/Tween 80 are often used.[5][16]

-

Subcutaneous Osmotic Minipumps (Chronic): For continuous delivery over several weeks, providing stable plasma concentrations.[14]

-

2. Oral Glucose Tolerance Test (OGTT):

-

Fasting: Mice are fasted overnight (e.g., 6-12 hours).

-

Baseline: A baseline blood glucose measurement is taken from the tail vein (t=0).

-

Gavage: A bolus of glucose (typically 1 g/kg or 2 g/kg body weight) is administered via oral gavage.

-

Blood Sampling: Blood glucose is measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-gavage.

-

Analysis: The area under the curve (AUC) is calculated to quantify glucose excursion. A lower AUC indicates improved glucose tolerance.

3. Hyperinsulinemic-Euglycemic Clamp:

-

Catheterization: Mice are surgically fitted with catheters in the jugular vein (for infusions) and carotid artery (for sampling).

-

Fasting and Infusion: After recovery and an overnight fast, a continuous infusion of insulin is started (e.g., 2.5 mU/kg/min).[14]

-

Glucose Clamp: A variable infusion of glucose is administered to maintain euglycemia (normal blood glucose levels).

-

Measurement: The glucose infusion rate (GIR) required to maintain euglycemia is the primary outcome. A higher GIR indicates greater whole-body insulin sensitivity.

-

Tracers: [³H]-glucose tracers can be used to measure rates of endogenous glucose production and tissue-specific glucose uptake.

Contradictory Findings and Methodological Considerations

A critical aspect of the 5-PAHSA literature is the presence of conflicting data. Several studies have reported a lack of efficacy for 5-PAHSA in improving glucose control in diet-induced obese mice.[2][7] These discrepancies highlight the importance of methodological rigor in this area of research. Key factors that may contribute to different outcomes include:

-

Vehicle for Administration: The vehicle used to dissolve and administer the lipophilic 5-PAHSA can impact its bioavailability and activity. Some studies that found no effect used olive oil as a vehicle, which itself can have metabolic effects, potentially masking the action of 5-PAHSA.[5]

-

Glucose Dose in OGTT: The amount of glucose used in an OGTT (e.g., 1 g/kg vs. 2 g/kg) can affect the glucose excursion and the ability to detect improvements with a therapeutic agent.[5]

-

Animal Model and Supplier: The severity of insulin resistance can vary between different mouse strains and even between mice from different suppliers, influencing the therapeutic window for observing beneficial effects.[5]

-

PAHSA Concentration and Duration: The dose, duration of treatment, and resulting serum concentrations of 5-PAHSA can significantly impact outcomes. Achieving supraphysiological levels may not replicate the effects seen with more modest, physiologically relevant increases.[5]

-

Hyperglycemic State: As noted, severe hyperglycemia in models like the db/db mouse may create a state of "glucose toxicity" that renders cells and tissues unresponsive to the beneficial effects of 5-PAHSA.[1]

Summary and Future Directions

5-PAHSA is a bioactive lipid with demonstrated insulin-sensitizing and glucose-lowering effects in specific preclinical models. Its mechanism of action involves GPR120 activation, potentiation of insulin signaling, and enhanced GLUT4 translocation. In vitro data and studies in HFD-fed mice are generally supportive of its beneficial metabolic role.

However, the field is marked by conflicting in vivo results and a lack of efficacy in severely diabetic models. These discrepancies underscore the need for standardized, rigorously controlled experimental protocols. Future research should focus on:

-

Clarifying the impact of hyperglycemia on 5-PAHSA action.

-

Optimizing delivery formulations to ensure consistent bioavailability.

-

Investigating the therapeutic potential of 5-PAHSA in combination with other anti-diabetic agents.

-

Conducting long-term efficacy and safety studies in larger animal models.

-

Translating these findings into human clinical trials to determine the ultimate relevance of PAHSAs for treating metabolic disease.

This technical guide summarizes the complex and sometimes contradictory data surrounding 5-PAHSA. For researchers, it highlights the molecule's therapeutic promise while emphasizing the critical methodological details that must be considered when designing and interpreting experiments in this promising field.

References

- 1. High Glucose Concentration Impairs 5-PAHSA Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel palmitic acid hydroxy stearic acid (5‐PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m‐TOR‐ULK1 pathway and regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Lipokine 5-PAHSA Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-PAHSA in Type 2 Diabetes Research: A Technical Guide

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2] First identified in mammals in 2014, these lipids, particularly the palmitic acid esters of hydroxy stearic acid (PAHSA) isomers, have garnered substantial interest as potential therapeutic agents for metabolic diseases like type 2 diabetes.[1][3] Among these, 5-PAHSA is a prominent regioisomer found to be reduced in the serum and adipose tissue of insulin-resistant humans and mice, with its levels correlating strongly with insulin sensitivity.[1][4][5] This guide provides an in-depth technical overview of the current research on 5-PAHSA, focusing on its mechanism of action, metabolic effects, and the experimental methodologies used in its investigation.

Discovery and Endogenous Regulation

FAHFAs were discovered through lipidomic analysis of adipose tissue from diabetes-resistant AG4OX mice, which overexpress the Glut4 glucose transporter in fat cells. These mice showed 16- to 18-fold higher levels of FAHFAs compared to control mice.[1][3] This discovery linked a novel lipid class directly to a phenotype of enhanced insulin sensitivity.

Biosynthesis and Storage

The synthesis and metabolism of FAHFAs are complex and not fully elucidated.[2][6] However, a significant breakthrough was the discovery of FAHFA-containing triacylglycerols (FAHFA-TGs).[7][8][9] These molecules represent a major reservoir of FAHFAs, with concentrations over 100-fold greater than that of nonesterified FAHFAs in tissues.[7][8][9] This suggests that FAHFAs are stored in this form and released upon metabolic demand.

Release Mechanism

The release of free FAHFAs from their triacylglycerol storage form is regulated by lipolysis. Specifically, the enzyme Adipose Triglyceride Lipase (ATGL) has been shown to be a key player in liberating FAHFAs from TAG estolides (TAG-bound PAHSAs).[10][11] This mechanism connects the lipolytic state of adipose tissue to the bioavailability of these signaling lipids.

Mechanism of Action in Glucose Homeostasis

5-PAHSA exerts its beneficial effects on glucose metabolism through multiple signaling pathways, primarily involving the activation of G-protein coupled receptors (GPCRs) and modulation of key metabolic enzymes.

GPCR-Mediated Signaling

5-PAHSA has been identified as an agonist for GPR120 (also known as FFA4) and GPR40 (FFA1).[1][12][13]

-

GPR120 Activation : In adipocytes, 5-PAHSA signals through GPR120 to enhance insulin-stimulated glucose uptake.[1] This pathway also mediates the anti-inflammatory effects of PAHSAs.[14]

-

GPR40 Activation : Activation of GPR40 is crucial for PAHSA-mediated augmentation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[13][15] Blocking GPR40 reverses the improvements in glucose tolerance and insulin sensitivity observed with PAHSA treatment in mice.[13]

Downstream Signaling Pathways

Upon receptor activation, 5-PAHSA influences several intracellular signaling cascades:

-

Insulin Signaling : In insulin-resistant HepG2 and 3T3-L1 cells, 5-PAHSA treatment increases the phosphorylation of key insulin signaling proteins like IRS1 and Akt (Ser473), which is correlated with increased glucose uptake.[16][17]

-

AMPK Pathway : Under normal glucose conditions, 5-PAHSA activates AMP-activated protein kinase (AMPK), leading to reduced lipogenesis and increased lipid oxidation.[16][18] However, this effect is notably impaired under hyperglycemic conditions.[16][18]

-

cAMP/PKA Pathway : Acute PAHSA administration can decrease endogenous glucose production (EGP) by inhibiting the cAMP/PKA signaling pathway in hepatocytes.[4]

-

mTOR Pathway : In neuronal cells under diabetic conditions, 5-PAHSA has been shown to inhibit the phosphorylation of the m-TOR-ULK1 pathway, thereby enhancing protective autophagy.[5][19]

Quantitative Data from Preclinical Studies

The effects of 5-PAHSA have been evaluated in various in vivo and in vitro models. However, results have been inconsistent across studies, highlighting the complexity of its biological actions.

Table 1: Summary of In Vivo Experimental Data

| Animal Model | Treatment Protocol | Key Findings | Caveats/Contradictions | Reference(s) |

| High-Fat Diet (HFD)-induced obese mice | Acute oral gavage (5-PAHSA) | Lowered basal glycemia, improved glucose tolerance.[1][17] | Some studies report no significant improvement in metabolic status.[20][21] | [1][17][20][21] |

| HFD-induced obese mice | Chronic treatment (0.1 mg/d 5-PAHSA via osmotic pump) | Enhanced insulin action to suppress endogenous glucose production (EGP); augmented insulin-stimulated glucose uptake in muscle and heart.[4] | [4] | |

| db/db mice (leptin receptor deficient) | Oral gavage (50 or 150 mg/kg for 30 days) | Did not reduce blood glucose levels; increased inflammation and promoted fatty liver.[16][17][18] | The extreme hyperglycemic state of db/db mice may impair 5-PAHSA's beneficial effects.[16][17][18] | [16][17][18] |

| Chow-fed mice | Chronic treatment (0.1 mg/d 5-PAHSA via osmotic pump) | Improved systemic insulin sensitivity.[4] | [4] |

Table 2: Summary of In Vitro Experimental Data

| Cell Line | Treatment | Key Findings | Caveats/Contradictions | Reference(s) |

| 3T3-L1 Adipocytes | 5-PAHSA | Enhanced insulin-stimulated glucose uptake and GLUT4 translocation.[16][17] Primed cells for glucose metabolism and de novo lipogenesis differently from insulin.[10][11][22] | Some studies found no effect on basal or insulin-stimulated glucose uptake.[20][21] | [10][11][16][17][20][21] |

| HepG2 Hepatocytes | 5-PAHSA | Improved glucose uptake and insulin signaling.[16][17] Reduced lipogenesis and increased lipid oxidation (under normal glucose).[16][18] | Positive effects on lipid metabolism were abolished under high glucose conditions.[16][18] | [16][17][18][23] |

| Human Islets | 5-PAHSA | Augmented glucose-stimulated insulin secretion (GSIS).[13] | Some studies report no effect on GSIS.[20][21] | [13][20][21] |

| PC12 (Neuronal) Cells | 5-PAHSA (under high glucose) | Enhanced autophagy, inhibited m-TOR-ULK1 pathway, suppressed oxidative stress.[19] | [19] |

Experimental Protocols and Methodologies

Reproducibility in research relies on detailed methodologies. Below are summaries of common protocols used in 5-PAHSA research.

In Vivo Experiments

-

Animal Models :

-

Diet-Induced Obesity (DIO) Mice : C57BL/6J mice are typically fed a high-fat diet (e.g., 45% or 60% kcal from fat) for several weeks to induce insulin resistance and obesity.

-

db/db Mice : These mice have a mutation in the leptin receptor gene, leading to severe obesity, hyperglycemia, and insulin resistance, modeling a more advanced state of type 2 diabetes.[16][24]

-

-

5-PAHSA Administration :

-

Metabolic Phenotyping :

-

Oral Glucose Tolerance Test (OGTT) : After an overnight fast, mice are given an oral glucose load (e.g., 2 g/kg body weight). Blood glucose is measured at various time points (0, 15, 30, 60, 90, 120 min) to assess glucose disposal.[16]

-

Insulin Tolerance Test (ITT) : Insulin (e.g., 0.75 U/kg body weight) is injected intraperitoneally, and blood glucose is monitored to assess insulin sensitivity.

-

Hyperinsulinemic-Euglycemic Clamps : A sophisticated technique to quantify insulin sensitivity by infusing insulin to raise plasma levels while a variable glucose infusion maintains euglycemia. This is the gold standard for assessing insulin action in vivo.

-

In Vitro Experiments

-

Cell Culture :

-

3T3-L1 Adipocytes : A mouse fibroblast cell line that can be differentiated into mature, insulin-responsive adipocytes. Used to study glucose uptake and lipolysis.[10][16]

-

HepG2 Cells : A human hepatoma cell line used to model liver metabolism, including insulin signaling and lipid metabolism.[16][17]

-

-

Key Assays :

-

Glucose Uptake : Cells are incubated with a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or ¹³C₆-glucose) with or without insulin and 5-PAHSA. The amount of label incorporated into the cells is quantified.[10][25]

-

Western Blotting : Used to measure the abundance and phosphorylation state of key signaling proteins (e.g., Akt, AMPK, IRS1) to dissect intracellular signaling pathways.[23]

-

Gene Expression Analysis : Quantitative PCR (qPCR) is used to measure changes in the expression of genes involved in metabolism and inflammation.

-

Challenges and Future Directions

Despite promising initial findings, the therapeutic development of 5-PAHSA faces challenges.

-

Contradictory Results : Several studies have failed to replicate the initial positive findings on glucose control, suggesting that the effects of PAHSAs may be highly dependent on the specific animal model, diet, dosage, and isomer used.[20][21]

-

Impact of Hyperglycemia : A critical finding is that high glucose concentrations can impair or even abolish the beneficial actions of 5-PAHSA, particularly its effects on hepatic lipid metabolism and inflammation.[16][17][18] This is mediated by the inhibition of the AMPK signaling pathway.[16][18] This suggests that 5-PAHSA may be more effective as a preventative agent or in early stages of insulin resistance rather than in established, severe hyperglycemia.

-

Gut Microbiota Interaction : Recent evidence indicates that the beneficial effects of PAHSAs on host metabolism in diet-induced obese mice require the gut microbiota.[15] PAHSA treatment can modulate the gut microbiome, and fecal transplants from PAHSA-treated mice can transmit the insulin-sensitizing effects.[15]

5-PAHSA is a fascinating endogenous lipid with demonstrated insulin-sensitizing and anti-inflammatory effects in specific preclinical models. Its mechanism of action through GPCRs and modulation of key metabolic pathways like AMPK and insulin signaling positions it as a molecule of high interest in type 2 diabetes research. However, the conflicting reports in the literature and the negative impact of hyperglycemia on its efficacy underscore the need for further investigation. Future research must focus on elucidating the precise enzymatic machinery of its synthesis, clarifying the context-dependent nature of its effects, and exploring the therapeutic potential of targeting the PAHSA-gut microbiome axis. A deeper understanding of these factors will be critical for determining the viability of 5-PAHSA and its derivatives as novel therapeutics for metabolic diseases.

References

- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bionews.com [bionews.com]

- 4. JCI - PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms [jci.org]

- 5. A novel palmitic acid hydroxy stearic acid (5‐PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m‐TOR‐ULK1 pathway and regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipokine 5-PAHSA Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipokine 5-PAHSA Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. scienceopen.com [scienceopen.com]

- 17. Frontiers | High Glucose Concentration Impairs 5-PAHSA Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation [frontiersin.org]

- 18. High Glucose Concentration Impairs 5-PAHSA Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A novel palmitic acid hydroxy stearic acid (5-PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m-TOR-ULK1 pathway and regulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. High Glucose Concentration Impairs 5-PAHSA Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. diabetesjournals.org [diabetesjournals.org]

Neuroprotective Effects of 5-PAHSA in Diabetic Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of 5-palmitic acid-hydroxy stearic acid (5-PAHSA), a newly identified endogenous lipid, in the context of diabetic neuropathy. Drawing from preclinical studies, this document outlines the molecular mechanisms, summarizes key quantitative findings, details experimental methodologies, and visualizes the signaling pathways involved in 5-PAHSA-mediated neuroprotection.

Core Findings: 5-PAHSA's Neuroprotective Mechanisms

5-PAHSA has demonstrated potential neuroprotective effects in diabetic models primarily through the modulation of autophagy and the reduction of oxidative stress.[1][2] In vitro studies using PC12 cells, a common model for neuronal cells, have shown that 5-PAHSA can enhance autophagy under diabetic conditions.[1][2] This is achieved by inhibiting the phosphorylation of the m-TOR-ULK1 pathway, a key regulatory cascade in autophagy.[1][2] Furthermore, 5-PAHSA has been observed to suppress oxidative stress by decreasing the concentration of reactive oxygen species (ROS) in these cells.[1][2]

In vivo studies using db/db mice, a genetic model of type 2 diabetes, have shown that while 5-PAHSA administration did not significantly improve glucose metabolism, it did lead to a significant decrease in oxidized low-density lipoprotein (ox-LDL), suggesting a beneficial impact on lipid metabolism.[1][2] However, the enhancement of autophagy observed in vitro was not significantly replicated in the brains of these mice, which could be attributed to the duration of the study or the sample size.[2]

Interestingly, a related isomer, S-9-PAHSA, has also been investigated for its neuroprotective properties and was found to suppress apoptosis and oxidative stress in the cortex of high-fat diet-induced diabetic mice and in PC12 cells under diabetic conditions.[3][4][5] This protective effect appears to be mediated by Carbonic Anhydrase III (CAIII).[3][4]

While the direct effects of 5-PAHSA on glucose metabolism in diabetic models have produced some conflicting results[6][7][8], its role in mitigating neuronal stress and inflammation highlights its therapeutic potential for diabetic neuropathy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of 5-PAHSA in diabetic models.

Table 1: In Vitro Effects of 5-PAHSA on PC12 Cells under Diabetic Conditions

| Parameter | Treatment Group | Result | Significance | Reference |

| Autophagy | 5-PAHSA | Increased levels of autophagy observed. | p < 0.05 | [1] |

| m-TOR Phosphorylation | 5-PAHSA | Suppressed phosphorylation of m-TOR. | p < 0.05 | [1] |

| ULK-1 Phosphorylation | 5-PAHSA | Suppressed phosphorylation of ULK-1. | p < 0.05 | [1] |

| Reactive Oxygen Species (ROS) | 5-PAHSA | Decreased concentration of ROS. | p < 0.001 | [2] |

Table 2: In Vivo Effects of 5-PAHSA in db/db Mice

| Parameter | Treatment Group | Result | Significance | Reference |

| Oxidized LDL (ox-LDL) | 5-PAHSA | Significantly decreased serum levels of ox-LDL. | p < 0.0001 | [1][2] |

| m-TOR Phosphorylation (Cortex) | 5-PAHSA | Suppressed phosphorylation of m-TOR. | Not specified | [2] |

| Autophagy (Cortex) | 5-PAHSA | No significant elevation in autophagy levels. | Not significant | [2] |

| Glucose Metabolism | 5-PAHSA | No significant improvement in glucose metabolism. | Not significant | [1][2] |

| C-Reactive Protein (CRP) | High-dose 5-PAHSA | Increased levels of CRP. | p < 0.01 | [1] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

In Vitro Studies with PC12 Cells

-

Cell Culture and Treatment: PC12 cells were cultured under conditions designed to mimic a diabetic environment. Following this, the cells were treated with 5-PAHSA for 24 hours.[1][2]

-

Assessment of Autophagy: The levels of autophagy were analyzed to determine the effect of 5-PAHSA.[1]

-

Western Blotting: Phosphorylation status of key proteins in the m-TOR-ULK1 pathway (m-TOR and ULK-1) was assessed using Western blotting.[1]

-

Measurement of Reactive Oxygen Species (ROS): The concentration of ROS was measured to evaluate the impact of 5-PAHSA on oxidative stress.[1][2]

In Vivo Studies with db/db Mice

-

Animal Model: Male db/db mice, a well-established model for type 2 diabetes, were used for the in vivo experiments.[1][2] Male C57BL/6 mice were used as controls.[2]

-

5-PAHSA Administration: 5-PAHSA was dissolved in sodium carboxymethyl cellulose and administered to the mice via oral gavage once daily for 30 days.[2]

-

Biochemical Analysis: At the end of the treatment period, blood samples were collected to analyze various parameters including ox-LDL and CRP.[1][2]

-

Tissue Analysis: Brain tissues (cortex) were harvested for Western blotting to assess the phosphorylation of m-TOR and levels of autophagy.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of 5-PAHSA-mediated neuroprotection.

Caption: In vivo experimental workflow.

References

- 1. A novel palmitic acid hydroxy stearic acid (5-PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m-TOR-ULK1 pathway and regulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel palmitic acid hydroxy stearic acid (5‐PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m‐TOR‐ULK1 pathway and regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S‐9‐PAHSA's neuroprotective effect mediated by CAIII suppresses apoptosis and oxidative stress in a mouse model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. S-9-PAHSA's neuroprotective effect mediated by CAIII suppresses apoptosis and oxidative stress in a mouse model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High Glucose Concentration Impairs 5-PAHSA Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Endogenous Presence of Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) represent a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3] First identified through lipidomic analysis of adipose tissue from insulin-sensitive mice, these molecules have emerged as promising therapeutic targets for metabolic and inflammatory diseases.[2][3] This technical guide provides an in-depth overview of the discovery of PAHSAs, their endogenous presence, and the current understanding of their signaling pathways. Detailed experimental protocols are provided to facilitate further research and drug development in this burgeoning field.

Discovery of PAHSAs

The initial discovery of PAHSAs arose from studies on mice with adipose-specific overexpression of the glucose transporter GLUT4 (AG4OX mice).[2][3] These mice, despite being obese, exhibited enhanced glucose tolerance and insulin sensitivity.[2][3] A comprehensive lipidomic analysis of the white adipose tissue of these mice revealed a previously uncharacterized family of lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), which were elevated 16- to 18-fold compared to wild-type mice.[2][3] Among the various FAHFA families identified, PAHSAs, which consist of a palmitic acid molecule esterified to a hydroxy stearic acid, were found to be particularly abundant.[2][3] Subsequent research demonstrated that levels of several PAHSA isomers are reduced in the serum and subcutaneous adipose tissue of insulin-resistant humans and mice, and that serum PAHSA levels correlate strongly with insulin sensitivity in humans.[2][3][4]

Endogenous Presence of PAHSAs

PAHSAs are endogenously synthesized in mammals and their levels are regulated by physiological states such as fasting and high-fat feeding.[2][3] They have been detected in various tissues in both humans and mice, with differing isomer profiles and concentrations depending on the tissue type.

Quantitative Data on PAHSA Concentrations

The following tables summarize the reported concentrations of various PAHSA isomers in human and mouse tissues. These values can vary based on the analytical methods used and the physiological state of the subjects.

Table 1: PAHSA Concentrations in Human Tissues

| PAHSA Isomer | Tissue/Fluid | Concentration (ng/g or ng/mL) | Reference |

| Naphthalene | Plasma | Mean: 0.86 ± 0.14 | [5] |

| Phenanthrene | Plasma | Mean: 0.18 ± 0.03 | [5] |

| Fluoranthene | Plasma | Mean: 0.12 ± 0.02 | [5] |

| Pyrene | Plasma | Mean: 0.11 ± 0.02 | [5] |

| Naphthalene | Mesenteric Adipose Tissue | Mean: 1.83 ± 0.29 | [5] |

| Naphthalene | Omental Adipose Tissue | Mean: 1.95 ± 0.32 | [5] |

| Naphthalene | Subcutaneous Adipose Tissue | Mean: 1.79 ± 0.28 | [5] |

| PFOS | Placenta | Median: 0.95 | [6] |

| PFOA | Placenta | Median: 0.27 | [6] |

| PFNA | Placenta | Median: 0.09 | [6] |

| PFDA | Placenta | Median: 0.04 | [6] |

Table 2: PAHSA Concentrations in Mouse Tissues

| PAHSA Isomer | Tissue/Fluid | Strain/Condition | Concentration (pmol/g or pmol/mL) | Reference |

| 5-PAHSA | Epididymal White Adipose Tissue | C57BL/6J Cold Exposed | ~150 | [7] |

| 9-PAHSA | Epididymal White Adipose Tissue | C57BL/6J Cold Exposed | ~250 | [7] |

| 9-PAHSA | Perigonadal White Adipose Tissue | Wild Type (Female) | ~2000 | [8] |

| 9-PAHSA | Perigonadal White Adipose Tissue | Wild Type (Male) | ~1000 | [8] |

| 9-PAHSA | Subcutaneous White Adipose Tissue | Wild Type (Female) | ~1500 | [8] |

| 9-PAHSA | Subcutaneous White Adipose Tissue | Wild Type (Male) | ~800 | [8] |

| 9-PAHSA | Brown Adipose Tissue | Wild Type (Female) | ~1200 | [8] |

| 9-PAHSA | Brown Adipose Tissue | Wild Type (Male) | ~700 | [8] |

| 9-PAHSA | Liver | Wild Type (Female) | ~400 | [8] |

| 9-PAHSA | Liver | Wild Type (Male) | ~200 | [8] |

| 9-PAHSA | Plasma | Wild Type (Female) | ~150 | [8] |

| 9-PAHSA | Plasma | Wild Type (Male) | ~100 | [8] |

| 13/12-PAHSA | Serum | HFD-fed | ~2.5 | [9] |

| 5-PAHSA | Serum | HFD-fed | ~1.5 | [9] |

Signaling Pathways of PAHSAs

PAHSAs exert their biological effects through activation of G-protein coupled receptors (GPCRs), primarily GPR120 and GPR40.[2][10] The downstream signaling cascades initiated by PAHSA binding to these receptors are complex and cell-type specific.

GPR120 Signaling Pathway

Activation of GPR120 by PAHSAs initiates both G-protein-dependent and β-arrestin-2-dependent signaling pathways, leading to anti-inflammatory effects and improved insulin sensitivity.[11][12][13]

Caption: GPR120 signaling cascade initiated by PAHSA binding.

GPR40 Signaling Pathway

In pancreatic β-cells, PAHSA-mediated activation of GPR40 leads to the potentiation of glucose-stimulated insulin secretion (GSIS).[1][14][15]

Caption: GPR40 signaling cascade in pancreatic β-cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of PAHSAs. The following section outlines key experimental protocols for the extraction, quantification, and functional analysis of these lipids.

Extraction and Quantification of PAHSAs from Tissues and Serum

This protocol describes the extraction of PAHSAs from biological matrices followed by quantification using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Phosphate-buffered saline (PBS)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Internal standards (e.g., ¹³C-labeled PAHSAs)

-

Solid-phase extraction (SPE) silica cartridges

-

Dounce homogenizer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Sample Homogenization: Homogenize tissue samples (e.g., 150 mg of adipose tissue) on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform using a Dounce homogenizer. For serum samples, deproteinate by adding methanol (2:1 v/v), vortexing, and centrifuging to remove the precipitate.

-

Internal Standard Spiking: Add a known amount of internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA) to the chloroform prior to extraction.

-

Phase Separation: Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.

-

Lipid Extraction: Carefully collect the lower organic phase and dry it under a gentle stream of nitrogen.

-

Solid-Phase Extraction (SPE):

-

Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate and then condition with 6 mL of hexane.

-

Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

-

Elute the FAHFA fraction containing PAHSAs with 4 mL of ethyl acetate.

-

Dry the eluted fraction under nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried PAHSA fraction in a suitable solvent (e.g., methanol).

-

Inject the sample into an LC-MS/MS system equipped with a suitable C18 column.

-

Use a gradient elution profile with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Perform mass spectrometric analysis in negative ion mode using selected reaction monitoring (SRM) to quantify specific PAHSA isomers and the internal standard.

-

Caption: Workflow for PAHSA extraction and quantification.

Synthesis of 9-PAHSA

A reliable supply of pure PAHSA isomers is essential for research. The following is a summarized synthetic route for 9-PAHSA.[14]

Key Steps:

-

Grignard Addition: Addition of a Grignard reagent to methyl 9-oxononanoate.

-

Esterification: Esterification of the resulting 9-hydroxystearate with palmitoyl chloride.

-

Purification: Purification of the final product by chromatography.

This simplified, three-step synthesis allows for the efficient production of 9-PAHSA and its analogs for biological evaluation.[14]

In Vitro Assay for Anti-Inflammatory Effects

This protocol assesses the ability of PAHSAs to suppress the inflammatory response in macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Procedure:

-